N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study synthesized a series of compounds, including those with 8-quinolinyl moieties, and evaluated their anticancer activity on human tumor cell lines such as HeLa, HCT-116, and MCF-7. One compound exhibited potent anticancer effects, inducing apoptosis and cell cycle arrest in cancer cells. This finding was supported by assays demonstrating increased caspase activity and apoptotic cell populations, with QSAR analysis highlighting key molecular descriptors influencing activity (Żołnowska et al., 2018).
Antimicrobial Evaluation
Another research focused on the synthesis of quinoline compounds clubbed with sulfonamide moiety for use as antimicrobial agents. The study revealed compounds with significant activity against Gram-positive bacteria, demonstrating the potential of quinoline-sulfonamide derivatives as effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Synthesis and Chemical Properties
Research into the cycloauration of pyridyl sulfonamides, including 8-(p-tosylamino)quinoline, has been conducted to create metallacyclic complexes with potential applications in medicinal chemistry. These complexes, characterized by NMR spectroscopy, ESI mass spectrometry, and X-ray crystal structures, showed low activity against P388 murine leukemia cells, indicating a direction for further modification and exploration (Dalton Transactions, 2008).
Novel Synthetic Approaches
A novel synthetic approach for creating a class of tetracyclic butyrophenones, which are potent binders to serotonin 5-HT(2A) and dopamine D2 receptors, was reported. This led to the discovery of a multifunctional drug candidate with significant antipsychotic efficacy in vivo, underlining the versatility of quinoline derivatives in drug development (Journal of Medicinal Chemistry, 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit egfr (epidermal growth factor receptor), a protein that plays a crucial role in cell growth and survival .
Mode of Action
It’s known that egfr inhibitors typically work by binding to the egfr protein, preventing it from activating and triggering cell division . This can help slow down or stop the growth of cancer cells.
Biochemical Pathways
Egfr is involved in several signaling pathways, including the pi3k/akt and ras/raf/mek/erk pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
By inhibiting egfr, the compound could potentially slow down or stop the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide are not fully understood due to the limited available research. It is known that similar compounds, such as other pyrroloquinolines, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18-13-16-12-17(11-15-7-4-9-21(18)19(15)16)20-25(23,24)10-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,20H,4,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOSTFQVMDNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CCC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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